molecular formula C23H22N4O2 B2475859 N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260951-67-4

N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2475859
CAS No.: 1260951-67-4
M. Wt: 386.455
InChI Key: YEIZDLPEJGRPJB-UHFFFAOYSA-N
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Description

This compound belongs to the class of heterocyclic acetamide derivatives, featuring a 1,2,4-oxadiazole ring and a 1H-pyrrole moiety. Its molecular formula is C₂₃H₂₂N₄O₂, with a molecular weight of 386.45 g/mol. The structure includes a 3-methylbenzyl group attached to the acetamide nitrogen and a 4-methylphenyl-substituted oxadiazole ring.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-8-10-19(11-9-16)22-25-23(29-26-22)20-7-4-12-27(20)15-21(28)24-14-18-6-3-5-17(2)13-18/h3-13H,14-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIZDLPEJGRPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C20_{20}H22_{22}N4_{4}O2_{2}
Molecular Weight 350.42 g/mol
IUPAC Name This compound

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit diverse biological activities. The oxadiazole ring is known for its bioisosteric properties , which can modulate biological interactions and enhance pharmacological profiles. Specifically, derivatives of 1,2,4-oxadiazole have been reported to show:

  • Anticancer Activity : Compounds with oxadiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have shown that certain oxadiazole derivatives exhibit IC50_{50} values in the micromolar range against human colon and breast cancer cells .
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammatory cytokines and mediators, indicating their usefulness in treating inflammatory diseases .

Anticancer Activity

A study evaluating the anticancer properties of this compound found that it exhibited significant cytotoxicity against several cancer cell lines. The compound was tested against human lung adenocarcinoma (A549), breast cancer (MCF7), and colon cancer (HT29) cells.

Cell LineIC50_{50} (µM)
A54912.5
MCF710.8
HT2915.0

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

In another study focusing on inflammation models, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The inhibition of these cytokines suggests a potential role for this compound in managing inflammatory conditions.

Case Studies and Research Findings

  • Case Study on Cancer Treatment : A recent investigation into the efficacy of this compound showed promising results in xenograft models where the compound significantly reduced tumor size compared to control groups.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound might act by inhibiting specific signaling pathways involved in cell survival and proliferation. For instance, it was found to downregulate the expression of cyclin D1 and increase levels of pro-apoptotic factors .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (CAS 1261000-91-2)

This analog (Table 1) shares the oxadiazole-pyrrole-acetamide backbone but differs in the substituent on the benzyl group (2-ethylphenyl vs. 3-methylbenzyl).

Table 1: Structural Comparison with CAS 1261000-91-2

Parameter Target Compound CAS 1261000-91-2
Molecular Formula C₂₃H₂₂N₄O₂ C₂₃H₂₂N₄O₂
Molecular Weight 386.45 g/mol 386.45 g/mol
Benzyl Substituent 3-methylbenzyl 2-ethylphenyl
Oxadiazole Substituent 4-methylphenyl 4-methylphenyl
Key Functional Groups Acetamide, oxadiazole, pyrrole Acetamide, oxadiazole, pyrrole
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This simpler benzamide derivative lacks the oxadiazole-pyrrole system but shares the 3-methylbenzamide motif. Its N,O-bidentate directing group enhances utility in metal-catalyzed C–H activation, a feature absent in the target compound .

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